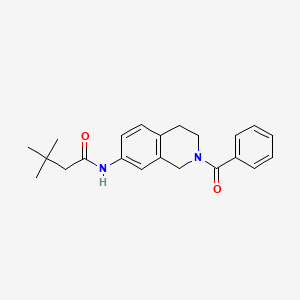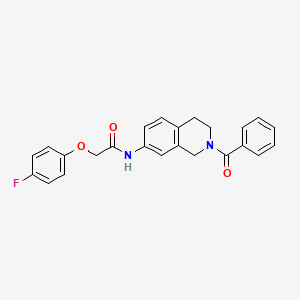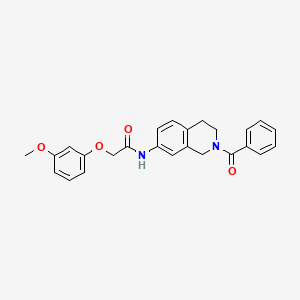![molecular formula C14H23N5O B6501422 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1235645-32-5](/img/structure/B6501422.png)
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea (hereafter referred to as 3-PPMU) is a small molecule compound with a range of applications in scientific research. It is a synthetic derivative of urea, with a four-ring structure composed of nitrogen, oxygen, hydrogen, and carbon atoms. The compound has been used in a variety of biochemical and physiological studies, including those related to enzyme inhibition, protein-protein interactions, and drug delivery.
科学研究应用
3-PPMU has been extensively studied in scientific research, primarily due to its ability to inhibit certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 3-PPMU an attractive target for drug development, as it could potentially be used to treat diseases related to acetylcholine deficiency, such as Alzheimer’s disease. In addition, 3-PPMU has been used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery.
作用机制
The mechanism of action of 3-PPMU is not yet fully understood. However, it is believed that the compound binds to the active site of the target enzyme, acetylcholinesterase, and inhibits its activity. This is thought to be due to the presence of a hydrogen bond between the nitrogen atom of 3-PPMU and the hydroxyl group of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPMU have been studied in a variety of organisms, including mice, rats, and humans. In mice, 3-PPMU has been shown to reduce the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This could potentially lead to improved learning and memory. In rats, 3-PPMU has been shown to reduce the activity of certain enzymes involved in drug metabolism, resulting in increased bioavailability of the drug. Finally, in humans, 3-PPMU has been shown to reduce the activity of certain enzymes involved in the breakdown of neurotransmitters, resulting in increased levels of these neurotransmitters in the brain.
实验室实验的优点和局限性
The main advantage of using 3-PPMU in laboratory experiments is its low cost and easy availability. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to its use. For example, the compound is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for the use of 3-PPMU in scientific research. One possibility is to further investigate the biochemical and physiological effects of the compound in different organisms. In addition, the compound could be used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery. Finally, 3-PPMU could be used to develop new drugs or treatments for diseases related to acetylcholine deficiency, such as Alzheimer’s disease.
合成方法
3-PPMU can be synthesized using a variety of methods. The most common method involves the reaction of a tertiary amine, such as piperidine, with a pyrimidine derivative, such as 4-chloropyrimidine. This reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, and is followed by the addition of propan-2-yl bromide. The resulting product is a mixture of 3-PPMU and its isomer, 4-PPMU.
属性
IUPAC Name |
1-propan-2-yl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)18-14(20)17-10-12-4-8-19(9-5-12)13-15-6-3-7-16-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJSCBUTWSLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

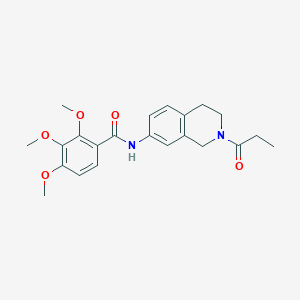
![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide](/img/structure/B6501366.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)

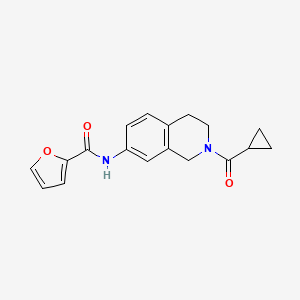


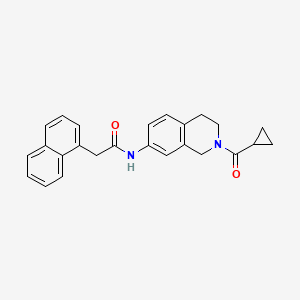
![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)

